(2E,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
CAS No.:
Cat. No.: VC13769337
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O7 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | (2E,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid |
| Standard InChI | InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/b9-4+,13-5+ |
| Standard InChI Key | RBXVTEUAOTYIME-XNOVGRFCSA-N |
| Isomeric SMILES | C/C(=C\C=C\C1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)/C(=O)O |
| SMILES | CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |
| Canonical SMILES | CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s structure is defined by a 10-oxatricyclo[6.3.2.01,7]tridec-3-ene core, which integrates an oxabicyclic system with a fused cyclohexane ring. Key functional groups include a 7-hydroxy moiety, a 4-methoxycarbonyl ester, and a 9-methyl substituent on the tricyclic framework. The side chain consists of a (2E,4E)-2-methylpenta-2,4-dienoic acid, contributing conjugated double bonds and a terminal carboxylic acid group.
Molecular Formula and Weight
With the molecular formula C21H26O7, the compound has a molecular weight of 390.4 g/mol. The methoxycarbonyl (COOCH3) and carboxylic acid (COOH) groups enhance polarity, influencing solubility in polar solvents like methanol or aqueous buffers.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H26O7 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Polar organic solvents |
Stereochemical Considerations
The (2E,4E) configuration of the dienoic acid side chain imposes rigidity, potentially enabling interactions with biological targets through π-π stacking or hydrogen bonding. The tricyclic core’s stereochemistry, including the 01,7 bridgehead, may dictate its three-dimensional conformation and bioactivity.
Spectroscopic Characterization
Structural elucidation of this compound would rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would resolve the proton environments of the tricyclic core and side chain, while Infrared (IR) spectroscopy would identify functional groups such as hydroxyls, esters, and carboxylic acids.
Anticipated NMR Signals
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1H NMR: The 7-hydroxy proton is expected near δ 5.5–6.0 ppm as a broad singlet. Methoxycarbonyl protons (COOCH3) would appear as a singlet at δ 3.6–3.8 ppm. Conjugated diene protons in the side chain (2E,4E) would resonate as doublets between δ 5.8–6.3 ppm.
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13C NMR: The carbonyl carbons (C=O) of the methoxycarbonyl and carboxylic acid groups would appear at δ 170–175 ppm. Olefinic carbons in the dienoic chain would range from δ 120–140 ppm.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 5.5–6.0 (OH), 3.6–3.8 (OCH3) |
| 13C NMR | δ 170–175 (C=O), 120–140 (C=C) |
| IR | 3400 (OH), 1720 (C=O), 1650 (C=C) |
Mass Spectrometric Fragmentation
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 390.4 [M+H]+. Fragmentation patterns would likely involve loss of the methoxycarbonyl group (-59 Da) and decarboxylation of the carboxylic acid (-44 Da).
Hypothetical Biosynthetic Pathways and Isolation
While the compound’s natural source remains unspecified, tricyclic diterpenoids are commonly isolated from plants and fungi. Extraction typically involves solvent partitioning (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel, HPLC).
Proposed Biosynthetic Route
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Geranylgeranyl Pyrophosphate (GGPP) Cyclization: The tricyclic core may arise from cyclization of GGPP, a universal diterpenoid precursor.
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Oxidation and Functionalization: Subsequent oxidation by cytochrome P450 enzymes introduces hydroxy and carbonyl groups.
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Esterification: Methoxycarbonyl formation via methyl transferases.
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Side Chain Assembly: The dienoic acid chain could derive from β-oxidation of a fatty acid precursor.
| Activity | Mechanism | Structural Basis |
|---|---|---|
| Antimicrobial | Membrane disruption | Lipophilic tricyclic core |
| Anti-Inflammatory | COX-2 inhibition | Hydrogen-bonding groups |
| Antioxidant | ROS scavenging | 7-hydroxy moiety |
Comparative Analysis with Related Compounds
The compound shares features with kaurenoic acid derivatives but distinguishes itself through its oxatricyclic system and conjugated dienoic side chain. Unlike abietic acid (a tricyclic diterpene from conifers), this compound’s oxygen bridge may enhance solubility and target specificity.
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